molecular formula C46H91NO5 B11936165 heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate

heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate

Cat. No.: B11936165
M. Wt: 738.2 g/mol
InChI Key: OVAQNMQDSDTCSS-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate is a complex lipid molecule featuring a propanolamine headgroup, an octanoate ester, and a branched C17 tail . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate involves multiple steps. One common method includes the esterification of heptadecanoic acid with 3-hydroxypropylamine under controlled conditions . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity. The final product is purified through distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. Its ability to integrate into lipid membranes and alter their properties makes it particularly valuable in biomedical research and industrial applications .

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate

InChI

InChI=1S/C46H91NO5/c1-4-7-10-13-16-17-18-26-33-43-51-45(49)37-29-23-25-32-40-47(41-34-42-48)39-31-24-19-22-30-38-46(50)52-44(35-27-20-14-11-8-5-2)36-28-21-15-12-9-6-3/h44,48H,4-43H2,1-3H3

InChI Key

OVAQNMQDSDTCSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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